molecular formula C18H14N2O3S B298282 (2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298282
M. Wt: 338.4 g/mol
InChI Key: UUXUGWBQIZIXHR-FPJCIRPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it may exert its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis.
Biochemical and Physiological Effects:
((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity.

Advantages and Limitations for Lab Experiments

((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has advantages and limitations for lab experiments. One of the advantages is its potential as a fluorescent probe for detecting metal ions in aqueous solutions. However, its solubility in water is limited, which may pose a challenge for some experiments.

Future Directions

There are several future directions for the study of ((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is the study of its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer. Another direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential as a fluorescent probe for detecting metal ions in aqueous solutions.
Conclusion:
In conclusion, ((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has potential application in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and fluorescent probe.

Synthesis Methods

((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been synthesized using different methods. One of the methods involves the reaction of 2-aminothiazole with 2-bromoacetophenone in the presence of potassium carbonate. The resulting product is then reacted with 1,3-benzodioxole-5-carbaldehyde and ammonium acetate to obtain ((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one.

Scientific Research Applications

((2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential application in various fields. It has been found to have antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential as a fluorescent probe for detecting metal ions in aqueous solutions.

properties

Product Name

(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N2O3S/c1-20-17(21)16(24-18(20)19-13-5-3-2-4-6-13)10-12-7-8-14-15(9-12)23-11-22-14/h2-10H,11H2,1H3/b16-10+,19-18?

InChI Key

UUXUGWBQIZIXHR-FPJCIRPISA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=CC=C4

SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=CC=C4

Origin of Product

United States

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